BenchChemオンラインストアへようこそ!

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide

Lipophilicity Drug-likeness Permeability

Select this pyridazine-sulfonamide scaffold (CAS 1170427-27-6) for ion channel hit-to-lead programs. The unsubstituted benzenesulfonamide core yields XLogP3=1.2, a Δ of −0.7 vs. the 2-chloro analog, reducing nonspecific binding risk in CaCC/VRAC functional assays. The free aryl position enables rapid parallel SAR exploration. With 20 heavy atoms and MW 292.36, this fragment-like starting point preserves drug-like properties during optimization. Structurally orthogonal to fenamate and thiazolidinone chemotypes, it provides a distinct probe for target validation studies with minimal chemotype-specific artifacts.

Molecular Formula C13H16N4O2S
Molecular Weight 292.36
CAS No. 1170427-27-6
Cat. No. B2735304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide
CAS1170427-27-6
Molecular FormulaC13H16N4O2S
Molecular Weight292.36
Structural Identifiers
SMILESCC1=NN=C(C=C1)NCCNS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C13H16N4O2S/c1-11-7-8-13(17-16-11)14-9-10-15-20(18,19)12-5-3-2-4-6-12/h2-8,15H,9-10H2,1H3,(H,14,17)
InChIKeyLQINOYFJWRYFTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide: Core Chemical Identity and Procurement Baseline


N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide (CAS 1170427-27-6) is a synthetic small molecule belonging to the pyridazine-sulfonamide hybrid class, characterized by a benzenesulfonamide moiety linked via an aminoethyl spacer to a 6-methylpyridazine ring [1]. With a molecular formula of C13H16N4O2S and a molecular weight of 292.36 g/mol, the compound features a moderate lipophilicity (XLogP3 = 1.2) and a topological polar surface area (TPSA) of 92.4 Ų [1]. This compound is cataloged within patent families (e.g., WO2010123822A1) that disclose pyridazine sulfonamide derivatives as inhibitors of chloride channels, including calcium-activated chloride channels (CaCC) and volume-regulated anion channels (VRAC), positioning it as a scaffold of interest for ion channel modulation research [2].

Why N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide Cannot Be Swapped with In-Class Analogs


Within the pyridazine-sulfonamide chemical space, even minor structural modifications produce substantial shifts in key drug-likeness parameters that govern molecular recognition, permeability, and off-target liability. As demonstrated by comparative physicochemical analysis, the unsubstituted benzenesulfonamide core of this compound yields a distinct lipophilicity profile (XLogP3 = 1.2) that differs significantly from halogenated or alkoxylated analogs [1]. The specific 6-methyl substitution on the pyridazine ring and the ethylenediamine linker length are structural features that directly influence hydrogen-bonding geometry and conformational flexibility, as evidenced by the compound's computed rotatable bond count and acceptor/donor distribution [1]. These molecular properties are critical determinants of target engagement and pharmacokinetic behavior, making direct interchange with close analogs unreliable without explicit comparative activity data [2].

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide: Head-to-Head Quantitative Differentiation Evidence


Lipophilicity Differentiation: Unsubstituted Benzenesulfonamide Core vs. 2-Chloro Analog

The target compound's unsubstituted benzenesulfonamide ring results in an XLogP3 value of 1.2, which is 0.7 log units lower than the 2-chloro-substituted analog (XLogP3 = 1.9) [1][2]. This difference in lipophilicity directly affects passive membrane permeability and non-specific protein binding potential. The lower logP of the target compound places it closer to the optimal range for oral bioavailability according to Lipinski's guidelines, while the 2-chloro substitution pushes the analog toward higher lipophilicity that may increase metabolic clearance and off-target binding [1][2].

Lipophilicity Drug-likeness Permeability

Molecular Weight and Size Differentiation: Target Compound vs. 2-Chloro Analog

The target compound has a molecular weight of 292.36 g/mol, which is 34.44 g/mol lower than the 2-chloro-substituted analog (MW = 326.80 g/mol) [1][2]. This represents an approximately 10.5% reduction in molecular mass. Lower molecular weight generally correlates with improved passive diffusion across biological membranes and enhanced solubility characteristics, both of which are favorable for in vitro assay compatibility and potential in vivo application [1][2].

Molecular weight Drug-likeness Pharmacokinetics

Chloride Channel Inhibitor Class Membership: Patent-Based Evidence for Pyridazine Sulfonamide Scaffold

The pyridazine sulfonamide core scaffold, which includes the target compound, is explicitly claimed within patent WO2010123822A1 as an inhibitor of calcium-activated chloride channels (CaCC) and volume-regulated anion channels (VRAC) [1]. The patent discloses that compounds within this structural class inhibit chloride ion transport across cell membranes expressing these channels, with representative compounds demonstrating measurable chloride flux inhibition [1]. While specific IC50 values for the exact target compound are not publicly disclosed in the patent, the inclusion of the pyridazine sulfonamide pharmacophore within the Markush structures establishes the target compound as a member of a biologically validated inhibitor class [1].

Ion channel CaCC inhibitor CFTR modulator

Ligand Efficiency Metrics: Target Compound vs. 4-Ethoxy Analog

The target compound (MW 292.36, 20 heavy atoms) is structurally more compact than the 4-ethoxy-substituted analog (C15H20N4O3S, estimated MW ~336.4, 23 heavy atoms) [1]. The reduced heavy atom count of the target compound yields a higher ligand efficiency potential if equipotent activity can be achieved against the biological target, as fragment-based and lead optimization principles favor smaller, more efficient starting points for medicinal chemistry campaigns [1]. The absence of the 4-ethoxy substituent also eliminates a metabolically labile O-dealkylation site present in the analog .

Ligand efficiency Fragment-based drug design SAR

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide: Recommended Application Scenarios for Scientific and Industrial Users


Ion Channel Drug Discovery: CaCC/VRAC Inhibitor Lead Identification

Based on its structural membership in the pyridazine sulfonamide class claimed in WO2010123822A1 as chloride channel inhibitors, the target compound can serve as a core scaffold for hit-to-lead optimization targeting calcium-activated chloride channels (CaCC) and volume-regulated anion channels (VRAC) [1]. The unsubstituted benzenesulfonamide ring provides a synthetically accessible handle for parallel SAR exploration at the aryl position, enabling rapid analog generation to establish structure-activity relationships [1].

Medicinal Chemistry Optimization: Fragment Growth with Favorable Physicochemical Profile

The target compound's moderate lipophilicity (XLogP3 = 1.2) and compact size (20 heavy atoms, MW 292.36) make it an attractive fragment-like starting point for optimization programs where maintaining drug-like properties is a priority [1]. Its lower lipophilicity compared to the 2-chloro analog (ΔXLogP3 = −0.7) suggests reduced non-specific binding risk, making it preferable for assays where target specificity is critical [1][2].

Chemical Biology Tool Compound: Chloride Channel Functional Studies

Given the class-level evidence for chloride channel modulation, researchers investigating CaCC or CFTR-mediated chloride transport can employ this compound as a chemical probe for functional studies. Its structural distinction from other ion channel modulators (e.g., fenamates, thiazolidinones) provides an orthogonal chemotype for target validation experiments, reducing the risk of chemotype-specific assay artifacts [1].

Quote Request

Request a Quote for N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.